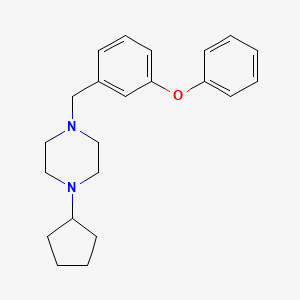
4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a nitro group Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the aromatic ring.
Aplicaciones Científicas De Investigación
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Benzimidazol-2-ylsulfanyl)benzaldehyde: Shares the benzimidazole and sulfanyl groups but lacks the cyano and nitro groups.
1H-Benzimidazole-2-yl hydrazones: Similar core structure with different substituents, known for antiparasitic and antioxidant activities.
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both cyano and nitro groups, along with the benzimidazole core, makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H7N5O2S |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7N5O2S/c16-7-9-5-13(20(21)22)14(6-10(9)8-17)23-15-18-11-3-1-2-4-12(11)19-15/h1-6H,(H,18,19) |
Clave InChI |
LRTGGNZQUXYRJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)
![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)

![2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
![6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B10879148.png)
![6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10879149.png)
![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10879158.png)

![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10879182.png)
![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
